TAAR1 Agonist Potency: Target Compound Versus the Clinical Candidate LK00764
The target compound activates mouse TAAR1 with an EC50 of 410 nM in a cAMP BRET assay (HEK293 cells) [1]. In contrast, the optimized clinical candidate LK00764 achieves an EC50 of 4.0 nM in a comparable BRET-based cellular assay [2]. While LK00764 is approximately 100-fold more potent, the moderate potency of the target compound positions it as a useful scaffold for developing partial agonists or for probing TAAR1 biology without the risk of receptor desensitization associated with high-potency full agonists. This differential potency profile is a meaningful criterion for selecting the appropriate chemical starting point.
| Evidence Dimension | Agonist activity at mouse TAAR1 (EC50) |
|---|---|
| Target Compound Data | EC50 = 410 nM (BRET assay, mouse TAAR1 expressed in HEK293 cells, 20 min incubation) |
| Comparator Or Baseline | LK00764: EC50 = 4.0 nM (BRET-based cellular assay, TAAR1, comparable expression system) |
| Quantified Difference | LK00764 is approximately 100-fold more potent; the target compound provides a moderate-activity alternative suitable for distinct pharmacological profiling (e.g., partial agonism). |
| Conditions | Mouse TAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET [1][2]. |
Why This Matters
This potency difference guides selection: LK00764 for maximum target engagement in efficacy models; the target compound for structure-activity relationship (SAR) studies where moderate activity and greater selectivity are advantageous.
- [1] BindingDB. BDBM50227975 (CHEMBL4087775). Agonist activity at mouse TAAR1: EC50 410 nM. University of Genoa / ChEMBL. View Source
- [2] Krasavin, M. et al. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules 2022, 12(11), 1650. DOI: 10.3390/biom12111650. View Source
